

# A Comparative Analysis of LM-4108 and Standard of Care in Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | LM-4108 |           |
| Cat. No.:            | B014790 | Get Quote |

A Note on Direct Comparison: This guide provides a detailed overview of the clinical trial results for the investigational agent **LM-4108** and the established standard of care for HER2-positive gastric cancer. It is crucial to note that no head-to-head clinical trials have been conducted to directly compare **LM-4108** with current standard-of-care therapies. Furthermore, the clinical trials for **LM-4108** and standard-of-care treatments have been conducted in distinct patient populations and at different stages of the disease, making a direct comparison of their efficacy and safety data inappropriate. This guide, therefore, presents the data from these separate trials to provide a comprehensive, yet contextualized, overview for researchers, scientists, and drug development professionals.

# LM-4108 (Cafelkibart): An Investigational Anti-CCR8 Monoclonal Antibody

**LM-4108** is a novel, Fc-optimized anti-CCR8 monoclonal antibody designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs), which are known to suppress the anti-tumor immune response.[1][2][3] By targeting CCR8, which is highly expressed on tumor-infiltrating Tregs, **LM-4108** aims to enhance the body's own immune system to fight cancer, particularly in patients who have developed resistance to other immunotherapies like anti-PD-1.[1][2]

#### Clinical Trial Results of LM-4108 in Gastric Cancer

The following data is from a pooled analysis of three Phase 1/2 clinical trials (NCT05199753, NCT05255484, NCT05518045) evaluating **LM-4108** in combination with an anti-PD-1 antibody



in patients with gastric cancer. A majority of these patients (97.9%) had received at least one prior anticancer treatment, and 89.6% had received prior anti-PD-1 therapy.[1][2]

Table 1: Efficacy of **LM-4108** in Combination with an Anti-PD-1 Antibody in Patients with Gastric Cancer[1][2]

| Efficacy Endpoint                          | All Efficacy-<br>Evaluable Patients<br>(n=36) | Patients<br>Progressed on<br>First-Line<br>Treatment (n=11) | Patients Progressed on First-Line Treatment with High CCR8 Expression (n=8) |
|--------------------------------------------|-----------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------|
| Objective Response<br>Rate (ORR)           | 36.1% (95% CI<br>20.8%–53.8%)                 | 63.6% (95% CI<br>30.8%–89.1%)                               | 87.5%                                                                       |
| Disease Control Rate (DCR)                 | 72.2% (95% CI<br>54.8%–85.8%)                 | 81.8% (95% CI<br>48.2%–97.7%)                               | 100%                                                                        |
| Median Progression-<br>Free Survival (PFS) | 6.53 months (95% CI<br>2.96–NA)               | Not Reported                                                | Not Reported                                                                |

Table 2: Safety Profile of **LM-4108** in Combination with an Anti-PD-1 Antibody in Patients with Gastric Cancer (n=48)[1][2]



| Adverse Event Category                      | Percentage of Patients | Most Common Events<br>(≥15%)                                                                                                         |
|---------------------------------------------|------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Treatment-Related Adverse<br>Events (TRAEs) | 81.3%                  | Alanine transaminase increased (25.0%), Aspartate transaminase increased (22.9%), White blood cell decreased (22.9%), Anemia (16.7%) |
| Grade ≥ 3 TRAEs                             | 37.5%                  | Anemia (8.3%), Lipase increased (4.2%), Rash (4.2%), Lymphocyte count decreased (4.2%)                                               |

## Experimental Protocol: LM-4108 Phase 1/2 Studies (Pooled Analysis)

- Study Design: A pooled analysis of three open-label, multi-center, Phase 1/2 studies.[1][2]
- Patient Population: Patients with gastric cancer who were treated with LM-4108 in combination with an anti-PD-1 antibody. The majority of patients had received prior anticancer treatments.[1][2]
- Intervention: Patients received intravenous LM-108 at various dose levels (3 mg/kg Q2W, 6 mg/kg Q3W, or 10 mg/kg Q3W) in combination with an anti-PD-1 antibody (pembrolizumab 200 mg Q3W or 400 mg Q6W, or toripalimab 240 mg Q3W).[1][2]
- Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.
   [1][2]
- Secondary Endpoints: Safety, other efficacy outcomes, and biomarker analysis.[1][2]

### Standard of Care: HER2-Targeted Therapies in Gastric Cancer



For patients with HER2-positive gastric cancer, the standard of care has revolved around therapies that directly target the HER2 protein.

## First-Line Standard of Care: Trastuzumab in Combination with Chemotherapy

The pivotal ToGA trial established trastuzumab, a monoclonal antibody that binds to the HER2 receptor, in combination with chemotherapy as the standard first-line treatment for patients with HER2-positive advanced gastric or gastro-oesophageal junction cancer.[4]

Table 3: Efficacy of Trastuzumab plus Chemotherapy in First-Line HER2-Positive Advanced Gastric Cancer (ToGA Trial)[4]

| Efficacy Endpoint                         | Trastuzumab +<br>Chemotherapy (n=294) | Chemotherapy Alone<br>(n=290) |
|-------------------------------------------|---------------------------------------|-------------------------------|
| Median Overall Survival (OS)              | 13.8 months                           | 11.1 months                   |
| Median Progression-Free<br>Survival (PFS) | 6.7 months                            | 5.5 months                    |
| Objective Response Rate (ORR)             | 47%                                   | 35%                           |

### **Experimental Protocol: ToGA Trial**

- Study Design: An open-label, international, phase 3, randomised controlled trial.[4]
- Patient Population: Patients with HER2-positive advanced gastric or gastro-oesophageal junction cancer.[4]
- Intervention: Patients were randomized to receive either trastuzumab in combination with chemotherapy (capecitabine plus cisplatin or fluorouracil plus cisplatin) or chemotherapy alone.[4]
- Primary Endpoint: Overall Survival.[4]



### Second- and Third-Line Standard of Care: Trastuzumab Deruxtecan

Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody covalently linked to a topoisomerase I inhibitor payload.[5][6] [7][8] This design allows for the targeted delivery of chemotherapy to HER2-expressing cancer cells.[5][6]

The DESTINY-Gastric01 trial demonstrated the superiority of trastuzumab deruxtecan over standard chemotherapy in patients with HER2-positive advanced gastric or gastroesophageal junction cancer who had progressed on at least two prior therapies, including trastuzumab.[9] [10][11][12]

Table 4: Efficacy of Trastuzumab Deruxtecan in Third-Line or Later HER2-Positive Advanced Gastric Cancer (DESTINY-Gastric01 Trial)[12]

| Efficacy Endpoint             | Trastuzumab Deruxtecan<br>(n=126) | Chemotherapy (Irinotecan or Paclitaxel) (n=62) |
|-------------------------------|-----------------------------------|------------------------------------------------|
| Objective Response Rate (ORR) | 51%                               | 14%                                            |
| Median Overall Survival (OS)  | 12.5 months                       | 8.4 months                                     |

The DESTINY-Gastric02 trial evaluated trastuzumab deruxtecan in a Western patient population with HER2-positive advanced gastric or gastroesophageal junction cancer that had progressed on a first-line trastuzumab-containing regimen.[13][14][15][16]

Table 5: Efficacy of Trastuzumab Deruxtecan in Second-Line HER2-Positive Advanced Gastric Cancer (DESTINY-Gastric02 Trial)[16][17]

| Efficacy Endpoint                       | Trastuzumab Deruxtecan (n=79) |
|-----------------------------------------|-------------------------------|
| Confirmed Objective Response Rate (ORR) | 41.8%                         |
| Median Overall Survival (OS)            | 12.1 months                   |
| Median Progression-Free Survival (PFS)  | 5.6 months                    |



#### **Experimental Protocol: DESTINY-Gastric01 Trial**

- Study Design: A pivotal phase II, open-label, multi-center, randomized trial.[10][11]
- Patient Population: Patients from Japan and South Korea with HER2-expressing advanced gastric cancer or gastroesophageal junction adenocarcinoma who had progressed on two or more prior treatment regimens, including trastuzumab.[10][11]
- Intervention: Patients were randomized 2:1 to receive either trastuzumab deruxtecan or physician's choice of chemotherapy (paclitaxel or irinotecan monotherapy).[10][11]
- Primary Endpoint: Objective Response Rate.[10][11]

### **Experimental Protocol: DESTINY-Gastric02 Trial**

- Study Design: A single-arm, phase II study.[13][15]
- Patient Population: Adult patients from the USA and Europe with HER2-positive unresectable or metastatic gastric or gastro-oesophageal junction cancer whose disease progressed on or after a first-line trastuzumab-containing regimen.[13][15]
- Intervention: Patients received trastuzumab deruxtecan intravenously every 3 weeks.[15]
- Primary Endpoint: Confirmed Objective Response Rate by independent central review.[14]
   [15]

### Signaling Pathways and Experimental Workflows Mechanism of Action Diagrams



Click to download full resolution via product page



Caption: Mechanism of action of LM-4108.



Click to download full resolution via product page

Caption: Mechanism of action of HER2-targeted therapies.

### **Experimental Workflow Diagrams**





Click to download full resolution via product page

Caption: Experimental workflow for **LM-4108** Phase 1/2 studies.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. ASCO [asco.org]
- 2. Program Guide ASCO Meeting Program Guide [meetings.asco.org]
- 3. lanovamedicines.com [lanovamedicines.com]
- 4. Trastuzumab in combination with chemotherapy versus chemotherapy alone for treatment of HER2-positive advanced gastric or gastro-oesophageal junction cancer (ToGA): a phase 3, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 9. DESTINY-Gastric01 Trial | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 10. adcreview.com [adcreview.com]
- 11. Phase II DESTINY-Gastric01 trial of Enhertu versus chemotherapy met primary endpoint [astrazeneca.com]
- 12. ENHERTU® Significantly Improved Tumor Response Rate and Overall Survival in HER2 Positive Metastatic Gastric Cancer in Pivotal Phase 2 DESTINY-Gastric01 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 13. esmo.org [esmo.org]
- 14. DESTINY-Gastric02 Trastuzumab Deruxtecan Produces Responses in Patients With HER2-Positive Gastric Cancers The ASCO Post [ascopost.com]
- 15. Trastuzumab deruxtecan in patients in the USA and Europe with HER2-positive advanced gastric or gastroesophageal junction cancer with disease progression on or after a trastuzumab-containing regimen (DESTINY-Gastric02): primary and updated analyses from a single-arm, phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Primary and Updated Analyses for DESTINY-Gastric02 Study: Trastuzumab Deruxtecan Continues to Demonstrate Benefit in Metastatic Gastric and Gastro-oesophageal Cancer Digestive Cancers Europe [digestivecancers.eu]



- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of LM-4108 and Standard of Care in Gastric Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014790#clinical-trial-results-of-lm-4108-compared-to-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com